molecular formula C6H7F2N3O B10905486 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxamide

1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10905486
M. Wt: 175.14 g/mol
InChI Key: FSVFFTSPXJJTPW-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxamide is a chemical building block of significant interest in medicinal and agrochemical research. It belongs to the pyrazole carboxamide family, a class of compounds recognized for their versatile biological activities and utility in constructing more complex molecules . Researchers value this compound as a key synthetic intermediate. Its structure, featuring a difluoroethyl group and a carboxamide function, makes it a valuable precursor in the design and synthesis of potential therapeutic and agrochemical agents . A primary area of research for pyrazole carboxamides is in the development of novel fungicides. Compounds within this class have demonstrated potent activity against agriculturally damaging fungi such as Rhizoctonia solani , the causative agent of rice sheath blight . The mechanism of action for these fungicides is well-studied and is believed to involve the disruption of mitochondrial function in the target fungi. Specifically, they may inhibit key enzymes in the respiratory chain, such as succinate dehydrogenase (Complex II) and cytochrome c oxidase (Complex IV), leading to a loss of mitochondrial membrane potential and eventual cell death . This makes the pyrazole carboxamide scaffold a crucial template for developing new crop protection solutions. Beyond agrochemical applications, the pyrazole core is a privileged structure in pharmaceutical development . The difluoroethyl group can be incorporated to fine-tune the metabolic stability and lipophilicity of lead compounds, which are critical parameters in drug optimization . Therefore, this compound serves as a versatile intermediate for researchers working across multiple disciplines, including synthetic chemistry, antifungal discovery, and drug design. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7F2N3O

Molecular Weight

175.14 g/mol

IUPAC Name

2-(2,2-difluoroethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C6H7F2N3O/c7-5(8)3-11-4(6(9)12)1-2-10-11/h1-2,5H,3H2,(H2,9,12)

InChI Key

FSVFFTSPXJJTPW-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)CC(F)F)C(=O)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Precursors

Traditional pyrazole synthesis leverages cyclocondensation between hydrazines and 1,3-dicarbonyl compounds. For 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide, this approach involves reacting 2,2-difluoroethyl-substituted β-ketoamides with hydrazine derivatives. A study by Girish et al. demonstrated that nano-ZnO catalysts facilitate such condensations at room temperature, achieving yields up to 95% .

For instance, treating ethyl 4,4-difluoro-3-oxopentanoate with methylhydrazine in ethanol under reflux forms the pyrazole ring, followed by amidation with aqueous ammonia to install the carboxamide group. This method’s regioselectivity depends on the electronic effects of the difluoroethyl group, which directs hydrazine attack to the less sterically hindered carbonyl position.

Reaction Scheme:

  • Cyclocondensation:

    Ethyl 4,4-difluoro-3-oxopentanoate+CH₃NHNH₂EtOH, Δ1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxylate\text{Ethyl 4,4-difluoro-3-oxopentanoate} + \text{CH₃NHNH₂} \xrightarrow{\text{EtOH, Δ}} \text{1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxylate}
  • Amidation:

    1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxylate+NH₃This compound\text{1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxylate} + \text{NH₃} \rightarrow \text{this compound}

Advantages:

  • Scalable under mild conditions.

  • Compatible with diverse hydrazine derivatives for structural diversification .

1,3-Dipolar Cycloaddition of Diazo Compounds

The 1,3-dipolar cycloaddition of diazoacetates to acetylenic ketones offers an alternative route to polysubstituted pyrazoles. He et al. reported that ethyl diazoacetate reacts with 2,2-difluoropropargyl ketones in the presence of Zn(OTf)₂, yielding pyrazole-5-carboxylates in 89% yield . Subsequent hydrolysis and amidation afford the target carboxamide.

Mechanistic Insights:

  • The reaction proceeds via a [3+2] cycloaddition, where the diazo compound acts as a 1,3-dipole.

  • Electron-withdrawing groups (e.g., difluoroethyl) enhance reaction kinetics by stabilizing the transition state .

Limitations:

  • Requires strict anhydrous conditions.

  • Limited substrate scope for sterically hindered acetylenes.

Regioselective Functionalization of Preformed Pyrazoles

Post-synthetic modification of preformed pyrazole cores represents a modular strategy. For example, 1H-pyrazole-5-carboxylic acid is first N-alkylated with 2,2-difluoroethyl bromide using K₂CO₃ as a base, followed by carboxamide formation via EDCI/HOBt-mediated coupling. This two-step sequence avoids regioselectivity challenges associated with direct cyclization.

Typical Conditions:

  • N-Alkylation: DMF, 60°C, 12 h (yield: 75–80%).

  • Amidation: DCM, room temperature, 4 h (yield: 85–90%).

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the methods discussed:

Method Yield (%) Regioselectivity Complexity Scalability
Claisen Condensation 75–80>98:2HighIndustrial
Cyclocondensation 70–95ModerateModerateLab-scale
1,3-Dipolar Cycloaddition 85–89HighHighPilot-scale
Post-synthetic Modification75–90N/ALowLab-scale

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where common reagents include halides and nucleophiles like thiols and amines.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Major products formed from these reactions depend on the specific conditions and reagents used, but they often include various functionalized pyrazole derivatives.

Scientific Research Applications

1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Biological Studies: It is used in studies investigating its interactions with biological macromolecules, including proteins and nucleic acids.

    Material Science: The unique properties of the difluoroethyl group make it valuable in the development of advanced materials with specific electronic and optical characteristics.

    Agricultural Chemistry: The compound is investigated for its potential use in agrochemicals, including herbicides and pesticides.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethyl group enhances the compound’s binding affinity and specificity by modulating lipophilicity and electronic properties. This interaction often leads to the inhibition or activation of the target, resulting in the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Fluorinated Alkyl Chains

  • This compound shares a similar carboxamide backbone but exhibits a higher molecular weight (176.12 vs. 221.12 for the difluoroethyl analog) .
  • 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid: The monofluoroethyl group reduces steric bulk compared to difluoroethyl, which may alter binding interactions in biological targets. Its similarity score to the target compound is 0.97, suggesting near-identical synthetic pathways .

Heterocyclic and Aromatic Substituents

  • 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]-1H-pyrazole-5-carboxamide: The addition of a pyridinyl group and bromine substituent enhances insecticidal activity against whiteflies (Bemisia tabaci), as demonstrated in field trials . In contrast, the target compound lacks aromatic heterocycles, which may limit its pesticidal efficacy but improve pharmacokinetic profiles.

Carboxamide Modifications

  • N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide : Replacing the difluoroethyl group with a methyl group simplifies the structure but reduces fluorine-mediated metabolic resistance. This compound’s molecular weight (223.2 g/mol) is lower than the target compound’s, impacting its bioavailability .
  • 1-(3-chloropyridin-2-yl)-N-(2,4-dichloro-6-(methylcarbamoyl)phenyl)-3-(2,2-difluoroethoxy)-1H-pyrazole-5-carboxamide : The difluoroethoxy chain and chloropyridinyl substituent confer potent insecticidal activity, achieving >90% efficacy in controlled assays .

Functional Group Additions

  • 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid : The nitro group at C4 introduces oxidative reactivity, which may be leveraged in prodrug designs. However, nitro groups can pose toxicity risks, limiting therapeutic applications .
  • 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid : The difluoromethyl group at N1 increases acidity (pKa ~4.5), enhancing solubility in physiological conditions compared to the target compound .

Insecticidal Activity

Compounds with difluoroethyl or trifluoroethyl groups, such as those in and , show marked efficacy against agricultural pests. For example, the difluoroethoxy analog in achieved 3.88 g yield with >95% purity, demonstrating scalability for agrochemical use .

Antibacterial and Antimycobacterial Potential

Pyrazole derivatives with sulfonamide moieties (e.g., N-[(5-chlorothiophene-2-yl)sulphonyl]-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxamide) exhibit antibacterial activity, achieving 46.7% yield in synthesis . The target compound’s lack of sulfonamide groups may reduce its utility in this domain.

Physicochemical Properties and SAR Trends

Compound Name Substituents Molecular Weight (g/mol) Key Property/Bioactivity Reference
1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxamide N1: difluoroethyl; C5: carboxamide 221.12 High metabolic stability
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylic acid N1: trifluoroethyl 176.12 Enhanced lipophilicity
N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide N1: methyl; C5: aryl carboxamide 223.2 Lower logP (2.1)
3-bromo-1-(3-chloro-2-pyridinyl)-N-[...]-carboxamide C3: bromine; N1: chloropyridinyl 452.7 Insecticidal (95% efficacy)

Structure-Activity Relationship Insights :

  • Fluorine Count : Increasing fluorine atoms (e.g., difluoroethyl → trifluoroethyl) elevates logP by ~0.5 units, enhancing membrane penetration but risking hepatotoxicity .
  • Carboxamide Position : C5 carboxamides (vs. C3) improve binding to enzymatic targets like Lp-PLA2, as seen in intermediates for inhibitor synthesis .

Biological Activity

1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole family, characterized by its unique structure that includes a pyrazole ring and a difluoroethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. The difluoroethyl substituent enhances the compound's metabolic stability, which is crucial for maintaining therapeutic efficacy.

Chemical Structure and Properties

  • Molecular Formula : C7_7H7_7F2_2N3_3O
  • Molar Mass : Approximately 175.14 g/mol
  • Functional Groups : Pyrazole ring, carboxamide group, difluoroethyl group

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Its mechanism involves the inhibition of enzymes associated with inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2). In various studies, compounds with similar structures have shown promise in reducing pro-inflammatory cytokines like TNF-α and IL-6.

Table 1: Inhibition of Pro-inflammatory Cytokines

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
1-(2,2-Difluoroethyl)-pyrazoleUp to 85%Up to 93%
Dexamethasone76%86%

Anticancer Activity

The anticancer potential of this compound has also been explored. Initial studies suggest that it may interact with specific cellular pathways involved in tumor growth and proliferation. The presence of the difluoroethyl group is believed to enhance binding affinity to cancer-related targets.

Case Study: Anticancer Evaluation

In a study focusing on various pyrazole derivatives, this compound was evaluated for its cytotoxic effects against several cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations.

The biological activity of this compound can be attributed to its ability to bind selectively to enzymes or receptors. This selectivity is influenced by the difluoroethyl group, which enhances both binding affinity and specificity. The compound may inhibit enzymes involved in inflammatory responses and tumorigenesis.

Table 2: Mechanistic Insights

MechanismTarget Enzyme/ReceptorEffect
COX InhibitionCOX-1/COX-2Reduced inflammation
Enzyme ModulationSpecific kinasesAltered signaling pathways

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that the compound can effectively inhibit COX enzymes at micromolar concentrations, showcasing its potential as an anti-inflammatory agent .
  • Cytotoxicity Assays : Cytotoxicity assays against various cancer cell lines demonstrated that the compound possesses significant anticancer properties, warranting further investigation into its therapeutic applications .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between the compound and its molecular targets, confirming its potential as a lead compound for drug development .

Q & A

Q. What are the optimal synthetic routes for 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxamide, and how do conventional vs. non-conventional methods compare in yield and purity?

  • Methodological Answer : The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. For example, ethyl acetoacetate, DMF-DMA, and hydrazine derivatives are common starting materials for pyrazole ring formation . Conventional methods (e.g., reflux in ethanol with acid catalysts) may yield 60-70% purity but require extensive purification. Non-conventional approaches, such as microwave-assisted synthesis, can reduce reaction time by 50% and improve yields to 80-85% by enhancing reaction kinetics . The difluoroethyl group can be introduced via nucleophilic substitution using 2,2-difluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the pyrazole ring structure and substituent positions. For instance, the carboxamide proton typically appears as a singlet at δ 8.1–8.3 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight (expected m/z: ~189.1 g/mol). High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >95% purity . X-ray crystallography, though resource-intensive, provides definitive structural confirmation .

Q. How does the 2,2-difluoroethyl group influence the compound’s stability and reactivity under varying pH conditions?

  • Methodological Answer : The electron-withdrawing nature of the difluoroethyl group increases electrophilicity at the pyrazole C3/C5 positions, making the compound prone to nucleophilic attack in alkaline conditions (pH > 9). Stability studies in buffered solutions (pH 2–12) show decomposition above pH 10, likely due to hydrolysis of the carboxamide group . For storage, anhydrous environments at –20°C are recommended to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can optimize the compound’s geometry and predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions . Molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 or kinases) evaluates binding affinities. For example, a docking score < –7.0 kcal/mol suggests strong inhibition potential . MD simulations (100 ns) assess stability in binding pockets, with RMSD < 2.0 Å indicating robust interactions .

Q. What strategies resolve contradictions in SAR studies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. To address this:
  • Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots .
  • Use prodrug strategies (e.g., esterification of the carboxamide) to enhance membrane permeability .
  • Validate findings via pharmacokinetic studies (Cmax, AUC) in rodent models, comparing IV vs. oral administration .

Q. How can reaction conditions be optimized for scale-up synthesis while minimizing byproducts?

  • Methodological Answer : Design of Experiments (DoE) with parameters like temperature (60–100°C), solvent (DMF vs. acetonitrile), and catalyst loading (0.1–1.0 mol%) identifies optimal conditions . For example, using Pd(OAc)₂ at 0.5 mol% in acetonitrile at 80°C reduces dimerization byproducts from 15% to <5%. Continuous-flow reactors improve heat/mass transfer, achieving 90% conversion in 2 hours vs. 6 hours in batch reactors .

Q. What analytical approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis markers like Bax/Bcl-2) .
  • Proteomics : SILAC labeling quantifies target protein expression changes (e.g., p53 or AKT pathways) .
  • Metabolomics : LC-MS/MS profiles metabolites (e.g., ATP/ADP ratios) to assess energy pathway disruption .

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